![molecular formula C17H14ClNO5 B2936752 dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate CAS No. 1232820-00-6](/img/structure/B2936752.png)

dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

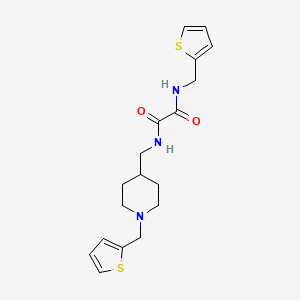

“Dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate” is a biochemical compound with the molecular formula C17H14ClNO5 . It has a molecular weight of 347.75 .

For Research Use Only This compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Scientific Research Applications

Crystallization and Polymer Modification

A study by Legras et al. (1986) on dimethyl terephthalate (DMTP) reveals insights into the crystallization of poly(ethylene terephthalate) induced by organic salts. They explored the mechanism of action of nucleating agents in the crystallization process, highlighting the interactions between organic acid salts and DMTP. This research indicates the potential for modifying polymer properties through controlled crystallization processes, contributing to advancements in materials science (Legras et al., 1986).

Synthesis of PABA and Fluorescence Applications

Kim et al. (2014) developed a facile one-pot synthesis of p-aminobenzoic acid from a byproduct in dimethyl terephthalate production. This synthesis pathway offers an attractive alternative for p-aminobenzoic acid production, demonstrating the versatility of dimethyl terephthalate derivatives in chemical synthesis (Kim et al., 2014). Additionally, Shimizu et al. (2019) prepared dimethyl and diaryl 2,5-dialkoxyterephthalates with efficient blue emission in solid states, showcasing potential applications in optical materials and devices (Shimizu et al., 2019).

Biomass-Derived Chemical Production

Dutta and Mascal (2014) presented novel pathways to 2,5-dimethylfuran, a biomass-derived chemical, from 5-(chloromethyl)furfural. This work underscores the role of dimethyl terephthalate derivatives in sustainable chemical synthesis, offering a bio-based alternative for terephthalate polymer production (Dutta & Mascal, 2014).

Development of Thermally Stable Polyamides

Mehdipour‐Ataei et al. (2005) explored the synthesis of novel polyamides from a naphthalene-ring containing diamine, demonstrating the utility of dimethyl terephthalate derivatives in creating materials with enhanced thermal stability. This research contributes to the development of high-performance polyamides for industrial applications (Mehdipour‐Ataei et al., 2005).

Bio-Based Polyester Development

Lavilla et al. (2012) synthesized bio-based aromatic polyesters using dimethyl terephthalate and a novel bicyclic diol derived from D-mannitol. This study highlights the potential of dimethyl terephthalate derivatives in the production of environmentally friendly polymers, offering insights into sustainable polymer science (Lavilla et al., 2012).

Properties

IUPAC Name |

dimethyl 2-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO5/c1-23-16(21)10-3-5-13(17(22)24-2)14(8-10)19-9-11-7-12(18)4-6-15(11)20/h3-9,20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKVAILQTQDNQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N=CC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride hydrochloride](/img/structure/B2936671.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2936672.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2936673.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-phenoxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2936679.png)

![4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2936685.png)

![N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2936688.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2936690.png)

![[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide](/img/no-structure.png)